An In-Depth Technical Guide to Limocitrin: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to Limocitrin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limocitrin is a naturally occurring flavonoid, specifically classified as a flavonol, a class of compounds known for their significant antioxidant properties.[1] It is found in various plants, notably in the peels of citrus fruits like lemons and oranges, as well as in the herbs of Sedum sarmentosum Bunge and the buds of P. acerifolia and P. orientalis.[2][3][4] As a bioactive compound, limocitrin has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[3][5][6] This document provides a comprehensive technical overview of limocitrin, detailing its chemical structure, physicochemical properties, known biological functions, and relevant experimental methodologies.
Chemical Identity and Structure
Limocitrin, also known by synonyms such as Sedoflorigenin and gossypetin 3',8-dimethyl ether, is structurally characterized by a flavone backbone with multiple hydroxyl and methoxy substitutions.[1][5][7] Its formal chemical name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one.[7]
Table 1: Chemical Identifiers of Limocitrin
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one | [1][7] |
| CAS Number | 489-33-8 | [2][3][5][7] |
| Molecular Formula | C₁₇H₁₄O₈ | [2][3][5][7] |
| Synonyms | Sedoflorigenin, gossypetin 3',8-dimethyl ether, 4',5,7-trihydroxy-3',8-dimethoxyflavonol | [1][5][7] |
| Chemical Class | Flavonoid, Flavonol, Hydroxyflavan |[1][3][5][7] |
Caption: Chemical classification hierarchy of Limocitrin.
Physicochemical Properties
Limocitrin presents as a yellow, crystalline powder.[2][3] It is soluble in various organic solvents, including DMSO, acetone, chloroform, and ethanol, but is only slightly soluble in water.[2][3] A summary of its key physical and chemical properties is presented below.
Table 2: Physicochemical Properties of Limocitrin
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 346.29 g/mol | [3][5] |
| Appearance | Yellow powder | [2][3] |
| Melting Point | 271-275 °C | [3][5][8] |
| Boiling Point | 621.2 ± 55.0 °C (Predicted) | [3][5][8] |
| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [3][5][8] |
| Water Solubility | 275.7 mg/L at 25 °C (Estimated) | [9] |
| pKa | 6.63 ± 0.40 (Predicted) | [3][5][8] |
| logP (o/w) | 1.020 (Estimated) | [5][8] |
| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol |[2] |
Biological Activities and Mechanism of Action
Limocitrin is recognized as a bioactive compound with potential applications in treating a range of conditions, including cancer, infections, and metabolic syndrome.[5] Its therapeutic potential is largely attributed to its antioxidant and anti-inflammatory effects.[3][6]
In cancer research, limocitrin has been shown to weakly suppress the estradiol-dependent proliferation of MCF-7 breast cancer cells.[4] This suggests a potential interaction with the estrogen signaling pathway. Furthermore, it has been identified as an inhibitor of Alkaline Phosphatase (AlkP), although its effect on estradiol-induced AlkP expression was marginal.[4]
Caption: Postulated mechanisms of action for Limocitrin.
Experimental Protocols
The isolation, purification, and analysis of limocitrin involve standard phytochemical techniques. Detailed methodologies cited in the literature are summarized below.
4.1 Extraction from Natural Sources (General Method)
A common method for obtaining limocitrin involves solvent extraction from plant material, such as lemon peel.[3][6]
-
Preparation : The source material (e.g., lemon peel) is first crushed and ground to increase the surface area for extraction.[3][6]
-
Extraction : The prepared material is soaked in an appropriate solvent, such as ethanol.[3][6]
-
Filtration & Concentration : The resulting mixture is filtered to remove solid debris, and the filtrate is concentrated under reduced pressure to yield a crude extract containing limocitrin.[3][6]
-
Purification : Further purification of the crude extract is typically achieved through chromatographic techniques.[2]
4.2 Chromatographic Fractionation and Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a validated method for the separation and quantification of limocitrin from complex mixtures.[2]
-
Column : C18 fused-core column.[2]
-
Mobile Phase : Acetonitrile-tetrahydrofuran gradient elution.[2]
-
Flow Rate : 1 mL/min.[2]
-
Temperature : 30°C.[2]
-
Detection : UV spectrophotometric detection at 370 nm for flavonols.[2]
-
Outcome : This method achieves high resolution of limocitrin from other flavonoids within approximately 30 minutes.[2]
4.3 Mass Spectrometry Analysis (LC-ESI-QTOF)
Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF) is used for structural confirmation.
-
Instrumentation : Agilent 1200 RRLC paired with an Agilent 6520 QTOF.[7]
-
Column : Agilent SB-Aq (2.1x50mm, 1.8 micron).[7]
-
Ionization Mode : Positive (ESI+).[7]
-
Observed m/z : A precursor m/z of 347.0762 corresponding to the [M+H]⁺ adduct is typically observed.[7]
Caption: General experimental workflow for limocitrin isolation and analysis.
Conclusion
Limocitrin is a well-characterized flavonol with defined chemical and physical properties. Its presence in common botanical sources and its demonstrated biological activities, particularly its antioxidant, anti-inflammatory, and anti-proliferative potential, make it a compound of significant interest for further research and development. The established protocols for its extraction and analysis provide a solid foundation for future investigations into its pharmacological applications and mechanisms of action.
References
- 1. foodb.ca [foodb.ca]
- 2. Limocitrin | CAS:489-33-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LIMOCITRIN | 489-33-8 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Limocitrin | C17H14O8 | CID 5489485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. LIMOCITRIN | 489-33-8 [m.chemicalbook.com]
- 9. limocitrin, 489-33-8 [thegoodscentscompany.com]
